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Compound of Interest

Compound Name: N-(2-cyanoethyl)formamide
CAS No.: 59749-65-4
Cat. No.: B13750320
Get Quote
. J

Executive Summary

N-(2-cyanoethyl)formamide (CEF) is a critical analyte in pharmaceutical development,
primarily serving as a synthetic intermediate and a potential metabolite of cyanoethyl-
containing drugs (e.g., nitrosourea precursors). Its structural duality—containing both a
formamide moiety and a nitrile group—presents unique challenges in mass spectrometric
detection.

This guide provides a technical comparison between Electron lonization (EI) and Electrospray
lonization (ESI) methodologies for CEF analysis. While El offers a rich fragmentation fingerprint
essential for structural elucidation of impurities, ESI-MS/MS provides the sensitivity required for
trace-level quantification in biological matrices. This document details the fragmentation
mechanisms, diagnostic ions, and validated experimental protocols to ensure reproducible
identification.

Chemical Identity & Properties
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Property Detail

IUPAC Name N-(2-cyanoethyl)formamide

3-(Formylamino)propanenitrile; 3-

Synenyms Formamidopropionitrile
CAS Number 18192-52-6

Molecular Formula

Molecular Weight 98.10 g/mol

Structure

Key Functional Groups Secondary Amide (Formamide), Nitrile

Comparative Analysis: El vs. ESI Performance

This section objectively compares the utility of Hard lonization (EI) versus Soft lonization (ESI)
for CEF, highlighting the "performance” in terms of structural information versus detection limits.

Table 1: Method Performance Comparison

Electrospray lonization

Feature Electron lonization (EI-MS)

(ESI-MSI/MS)
lonization Energy 70 eV (Hard) 3-5 kV (Soft)
Molecular lon ( Dominant (

Weak / Absent (m/z 98)
) m/z 99)

m/z 99 (Precursor) or m/z 71
Base Peak m/z 58 (Alpha-cleavage)

(Fragment)

Low (Requires CID for

Fragmentation Richness

High (Fingerprinting)

fragments)

LOD (Sensitivity)

~1-10 ng (Scan mode)

<10 pg (MRM mode)

Primary Application

Impurity profiling, Unknown

identification

PK/PD studies, Trace

quantification
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Technical Insight:

o El Performance: The high internal energy imparted by 70 eV electrons drives rapid alpha-
cleavage. For CEF, the bond between the

and

carbons relative to the nitrogen is the weakest link, leading to a diagnostic base peak at m/z
58. This makes EI superior for distinguishing CEF from isobaric impurities.

o ESI Performance: CEF protonates readily on the amide oxygen. Under Collision Induced
Dissociation (CID), the primary pathway is the neutral loss of Carbon Monoxide (CO), a
hallmark of formamides, yielding a product ion at m/z 71. This transition (99

71) is highly specific for Multiple Reaction Monitoring (MRM).

Detailed Fragmentation Pathways[5][6]

Understanding the mechanistic origin of fragments is crucial for validating method specificity.
Electron lonization (El) Pathway

In EIl, the molecular ion (m/z 98) undergoes two competing pathways:

o Alpha-Cleavage (Dominant): Homolytic cleavage of the C-C bond adjacent to the nitrogen
atom. This expels a cyanomethyl radical (

, 40 Da) and stabilizes the positive charge on the nitrogen, forming the N-
methyleneformamide cation (m/z 58).

o Deformylation: Loss of the formyl radical (

, 29 Da) or CO (28 Da) to generate the cyanoethyl amine species (m/z 69 or 70).

ESI-MS/MS Pathway

In ESI (+), the precursor is

at m/z 99.
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« Neutral Loss of CO: The most energetically favorable pathway involves the migration of the
proton and loss of CO (28 Da), resulting in the protonated 3-aminopropionitrile ion at m/z 71.

e Secondary Fragmentation: The m/z 71 ion can further lose

(17 Da) to form the acrylonitrile cation (m/z 54).

Visualization of Fragmentation Mechanisms
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Figure 1: Mechanistic fragmentation pathways for N-(2-cyanoethyl)formamide under EI (70
eV) and ESI-CID conditions.

Experimental Protocols
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To ensure data integrity and reproducibility, the following protocols are recommended. These
workflows are designed to minimize in-source fragmentation and maximize signal stability.

GC-MS Protocol (Structural Identification)

Objective: Confirm chemical identity via spectral library matching.

e Sample Preparation: Dissolve 1 mg CEF in 1 mL Methanol (HPLC grade). Derivatization is
generally not required due to sufficient volatility, but BSTFA can be used if peak tailing is
observed.

« Inlet: Splitless mode, 250°C.
e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Oven Program:
o Initial: 60°C (hold 1 min).
o Ramp: 15°C/min to 280°C.
o Hold: 3 min.
e MS Source: Electron lonization (70 eV), Source Temp 230°C.[1]

e Scan Range: m/z 35-200.

LC-MS/MS Protocol (Quantification)

Objective: Trace analysis in biological fluids (plasma/urine).[2]
o Sample Preparation (QUEChERS):

o Add 100 pL plasma to tube.[2]

o Add 400 pL Acetonitrile (precipitate proteins).

o Vortex 30s, Centrifuge 10,000 x g for 5 min.
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o Transfer supernatant to vial.

e LC Conditions:

[e]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8um).

Mobile Phase A: 0.1% Formic Acid in Water.

o

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

[¢]

Gradient: 5% B to 95% B over 5 min.

[¢]

e MS Conditions (ESI+):
o Capillary Voltage: 3.5 kV.
o Gas Temp: 300°C.
o MRM Transitions:
= Quantifier: 99.1

71.1 (CE 15 eV).

= Qualifier: 99.1

54.1 (CE 25 eV).

Workflow Diagram
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Figure 2: Decision matrix and workflow for the analysis of N-(2-cyanoethyl)formamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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